4-chloro-N-ethyl-2-methylaniline
Overview
Description
4-chloro-N-ethyl-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the fourth position, an ethyl group at the nitrogen atom, and a methyl group at the second position on the benzene ring
Mechanism of Action
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, are known to undergo various reactions, including nucleophilic substitution . The compound might interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver .
Result of Action
Some related compounds have been reported to produce acute toxic effects upon inhalation or skin contact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . For instance, exposure conditions, such as the presence of other chemicals, pH, temperature, and light, can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-nitrotoluene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of 4-chlorotoluene produces 4-chloro-2-nitrotoluene, which is then subjected to catalytic hydrogenation in the presence of ethylamine to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield 2-bromo-4-chloro-N-ethyl-2-methylaniline .
Scientific Research Applications
4-chloro-N-ethyl-2-methylaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.
2-chloro-N-ethyl-4-methylaniline: Similar structure but with different positions of the chloro and methyl groups.
4-chloro-2-methylaniline: Lacks the ethyl group at the nitrogen atom.
Uniqueness
4-chloro-N-ethyl-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and ethyl groups can enhance its solubility and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-chloro-N-ethyl-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBOBJSOGTFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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